1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea
Description
1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea is a synthetic urea derivative featuring a chromen-4-one (chromone) scaffold substituted with a 4-methylphenyl group at position 2 and a urea linkage connecting the 4-chlorophenyl group at position 4. The molecular formula is C23H17ClN2O3, with a molecular weight of 404.85 g/mol. Its structure includes:
- 4-Chlorophenyl and 4-methylphenyl substituents, which influence electronic properties (e.g., electron-withdrawing Cl and electron-donating CH3 groups).
- A urea functional group, enabling hydrogen-bonding interactions critical for biological activity or crystal packing .
The compound’s synthesis typically involves coupling reactions between substituted chromone intermediates and aryl isocyanates.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxochromen-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-2-4-15(5-3-14)22-13-20(27)19-12-18(10-11-21(19)29-22)26-23(28)25-17-8-6-16(24)7-9-17/h2-13H,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAKIIKFKQCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4-methylphenyl chromen-4-one.
Formation of Isocyanate Intermediate: 4-chloroaniline is reacted with phosgene to form 4-chlorophenyl isocyanate.
Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with 4-methylphenyl chromen-4-one in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
For instance, derivatives of this compound showed IC50 values comparable to established anticancer agents like Sorafenib:
| Compound | IC50 (A549) | IC50 (HCT116) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
These results suggest that the compound could serve as a potential lead for further development as an anticancer agent .
COX-2 Inhibition
The compound has also been explored for its COX-2 inhibitory activity, which is relevant in the context of inflammation and pain management. Studies indicate that compounds with similar structures exhibit significant inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .
Case Study: Antiproliferative Activity
A comprehensive study evaluated a series of diaryl urea derivatives for their antiproliferative activity against multiple cancer cell lines. The study found that modifications to the pyrimidine moiety significantly influenced the potency of these compounds, with several derivatives exhibiting IC50 values below 5 μM across various tested lines .
Research Insights
The structural characteristics of this compound have been documented in various scientific literature and databases such as PubChem, highlighting its potential as a versatile scaffold for drug development.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
The 4-methylphenyl and 4-chlorophenyl groups significantly impact molecular geometry compared to related compounds:
- Dihedral Angles : The pyrazole derivative () shows substantial ring distortions (75.1° and 39.5°), suggesting that bulky substituents (e.g., 4-methylphenylsulfanyl) disrupt planarity. In contrast, chalcone derivatives () exhibit moderate planarity (7.14°–56.26°), highlighting the chromone core’s rigidity in the target compound .
Hydrogen-Bonding and Crystal Packing
The urea group distinguishes the target compound from non-urea analogs:
Pharmacological Potential (Inferred from Analogs)
- Chalcone-Urea Hybrids : Demonstrated kinase inhibition (e.g., VEGF-R2) due to urea’s H-bonding with ATP-binding pockets .
- Chlorophenyl-Methylphenyl Systems : Antimicrobial activity in pyrazole derivatives () via membrane disruption or enzyme inhibition .
- Chromone Cores : Fluorescence properties exploited in biosensing or imaging .
Biological Activity
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a urea moiety linked to a chromene derivative, which is responsible for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. Inhibition studies indicate IC50 values that suggest moderate to strong activity against these enzymes .
- Antimicrobial Activity : Preliminary studies have demonstrated that the compound exhibits antimicrobial properties against several bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Properties : The chromene backbone is known for its anti-inflammatory effects, which may contribute to the overall pharmacological profile of this compound. Studies have indicated that it can reduce inflammation markers in vitro .
Research Findings
Recent research has provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Bacteria | IC50/Effectiveness |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 19.2 μM |
| BChE Inhibition | Butyrylcholinesterase | 13.2 μM |
| Antibacterial Activity | Salmonella typhi, Bacillus subtilis | Moderate to Strong |
| Anti-inflammatory Effects | Various inflammatory markers | Significant reduction |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Results showed significant improvement in cognitive function, attributed to AChE inhibition and reduced oxidative stress markers .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound was effective against Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial growth observed at concentrations as low as 10 μg/mL .
- Inflammation Reduction : In a controlled experiment on inflammatory bowel disease models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis is a common approach. For example, a similar urea derivative was synthesized by reacting ketone and imine precursors with phosphoryl chloride under microwave irradiation (30 seconds, controlled temperature), followed by purification via column chromatography and recrystallization . Key parameters include:
- Reagent ratios : Stoichiometric excess of phosphoryl chloride (8:1 molar ratio to precursors).
- Solvent : Dimethylformamide (DMF) as a polar aprotic solvent.
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
- Yield Optimization : Lower temperatures (<5°C) during precursor mixing reduce side reactions, while microwave irradiation accelerates cyclization .
Q. How is crystallographic data for this compound obtained and refined?
- Experimental Design : Single-crystal X-ray diffraction (SC-XRD) using a Bruker Kappa APEXII diffractometer. Data collection includes:
- Wavelength : Mo-Kα radiation (λ = 0.71073 Å).
- Absorption correction : Multi-scan methods (e.g., SADABS) .
Q. What preliminary biological activities have been reported for similar urea-chromene hybrids?
- Screening Methods : In vitro assays against fungal/viral pathogens (e.g., MIC values for Candida spp.) and anti-inflammatory models (COX-2 inhibition). notes pyrazole-urea analogs exhibit antifungal and anti-inflammatory activity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, MD simulations) predict the bioactivity of this compound?
- Approach : Machine learning (ML) models trained on structural descriptors (e.g., LogP, polar surface area) combined with docking against targets like SARS-CoV-2 Mpro. For example, a urea derivative (1-(2,1,3-benzothiadiazol-4-yl)-3-(4-chlorophenyl)urea) was prioritized via ML as a protease inhibitor .
- Validation : MD simulations (100 ns) to assess ligand-protein stability, with RMSD/RMSF analysis .
Q. What structural features explain the electron delocalization and conformational stability observed in crystallography?
- Key Findings :
- Bond lengths : C–N bonds in the urea moiety (1.328–1.352 Å) suggest partial double-bond character due to resonance .
- Torsional angles : Dihedral angles between chlorophenyl and chromene rings (e.g., 75.1° and 39.5°) minimize steric strain .
- Stabilizing Interactions : Weak C–H⋯π and van der Waals forces in crystal packing .
Q. How can contradictory bioactivity data from different studies be resolved?
- Case Analysis : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell lines). For example:
- Antiviral vs. Antifungal Activity : Differences in target specificity (e.g., serine protease vs. CYP51 inhibition) require orthogonal validation (e.g., knockout strains, enzymatic assays) .
Q. What strategies improve SAR studies for urea-chromene hybrids?
- Substitution Patterns :
- Chlorophenyl group : Essential for hydrophobic interactions (e.g., with Mpro S4 pocket) .
- Chromene-4-one : Enhances π-stacking with aromatic residues (e.g., His41 in SARS-CoV-2 Mpro) .
- Probing Reactivity : Isotopic labeling (e.g., ¹⁵N-urea) to track metabolic stability in hepatocyte models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
